Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate
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Description
Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate is a useful research compound. Its molecular formula is C18H16Cl2N2O4 and its molecular weight is 395.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structures
Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate and its derivatives have been involved in the synthesis and structural analysis of various compounds. Studies have showcased its role in the diastereoselective formation of novel heterocyclic systems such as hexahydrospiro[pyrazole-4,7′-pyrrolo[3,4- C]pyridazine]-3′,7a′(1′ H)-dicarboxylates and the formation of dimethyl 4-({benzoyl[1-(methoxycarbonyl)-2-(phenylamino)vinyl]amino}methyl)-4-methyl-1,4-dihydropyridazine-3,6-dicarboxylates (Uršič et al., 2009). Additionally, its derivatives have been utilized in crystallography to study supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).
Antibacterial Activity
The compound has also been synthesized and tested for its antibacterial activity. For instance, methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate was synthesized and showed bactericidal effects against various strains of Gram-positive and Gram-negative bacteria (Karai et al., 2017).
Synthetic Applications
The compound's derivatives have been employed in various synthetic pathways, such as the preparation of 1-aryl- and 1-heteroaryl-substituted 4-benzoylamino-5-methyl-1H-pyrazoles, showcasing its versatility in organic synthesis (Stanovnik et al., 2002). Moreover, transformations of methyl 2-benzoylamino-2-oxobutanoate have led to the synthesis of oxazolo[4,5-c]quinoline derivatives, indicating its utility in creating complex molecular structures (Stanovnik et al., 2003).
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(3,4-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)13-5-3-2-4-6-13)10-21-26-11-12-7-8-14(19)15(20)9-12/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBMAPLFYAWRQG-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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